molecular formula C25H22FN3O2 B2670968 1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883648-91-7

1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2670968
CAS No.: 883648-91-7
M. Wt: 415.468
InChI Key: HHEQEHVMSANJMW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a fluorophenyl group and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, 2-phenoxyethylamine, and benzo[d]imidazole derivatives. Key steps in the synthesis could involve:

    Nucleophilic substitution: to introduce the fluorophenyl group.

    Cyclization reactions: to form the benzoimidazole ring.

    Amidation or acylation: to attach the pyrrolidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This might include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Automation: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Leading to reduced forms of the compound.

    Substitution: Particularly nucleophilic or electrophilic substitutions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted or modified derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: Potentially as a lead compound for drug development.

    Industry: In the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: on enzymes, inhibiting or modifying their activity.

    Interacting with receptors: to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-(4-bromophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Uniqueness

The uniqueness of 1-(4-fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c26-19-10-12-20(13-11-19)29-17-18(16-24(29)30)25-27-22-8-4-5-9-23(22)28(25)14-15-31-21-6-2-1-3-7-21/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQEHVMSANJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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